1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide
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Overview
Description
1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a piperidine ring, making it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the Piperidine Ring: This step involves the synthesis of the piperidine ring, which is then fluorinated.
Coupling Reactions: The fluorinated piperidine is coupled with pyrimidine and pyridine derivatives under specific conditions.
Final Assembly: The final step involves the coupling of the assembled intermediate with the phenylmethanesulfonamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis techniques and high-throughput screening.
Chemical Reactions Analysis
1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, triethylamine, and lithium bis(trimethylsilyl)amide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide include:
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a strong electron-withdrawing p-type dopant in carbon nanotubes.
N-Phenyltrifluoromethanesulfonimide: Used in various synthetic applications, including the synthesis of amphoteric alpha-boryl aldehydes.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C27H24F4N6O3S |
---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
1-phenyl-N-[2,3,6-trifluoro-4-[3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C27H24F4N6O3S/c28-17-11-18(14-32-13-17)35-27-34-10-8-21(36-27)19-7-4-9-33-26(19)40-22-12-20(29)25(24(31)23(22)30)37-41(38,39)15-16-5-2-1-3-6-16/h1-10,12,17-18,32,37H,11,13-15H2,(H,34,35,36)/t17-,18-/m0/s1 |
InChI Key |
RBOAUACOQMQNBF-ROUUACIJSA-N |
Isomeric SMILES |
C1[C@@H](CNC[C@H]1F)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC(=C(C(=C4F)F)NS(=O)(=O)CC5=CC=CC=C5)F |
Canonical SMILES |
C1C(CNCC1F)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC(=C(C(=C4F)F)NS(=O)(=O)CC5=CC=CC=C5)F |
Origin of Product |
United States |
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